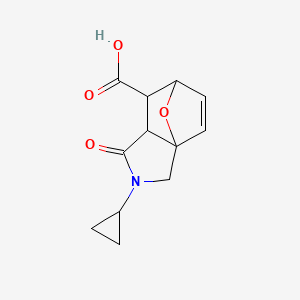

2-Cyclopropyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

This compound belongs to the epoxyisoindole-carboxylic acid family, characterized by a fused bicyclic system with an epoxide bridge and a carboxylic acid functional group. The cyclopropyl substituent at the 2-position distinguishes it from analogs with methyl, aryl, or ester substituents. Its molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.20 g/mol . The stereochemical configuration (3aR,6R,7S,7aR) and puckered hexahydro ring system contribute to its unique conformational and electronic properties.

Properties

IUPAC Name |

3-cyclopropyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10-9-8(11(15)16)7-3-4-12(9,17-7)5-13(10)6-1-2-6/h3-4,6-9H,1-2,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJAGZPZSUTGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC34C=CC(O3)C(C4C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination with Cyclopropylamine

A plausible route involves palladium-catalyzed coupling between a brominated isoindole precursor and cyclopropylamine. The cyclohexyl analog's synthesis utilized similar N-alkylation chemistry, with XPhos precatalyst enabling C-N bond formation at 100°C in toluene. For the cyclopropyl variant, reaction optimization would focus on:

- Temperature control (80-110°C) to prevent cyclopropane ring opening

- Ligand selection (XPhos vs SPhos) to enhance coupling efficiency

- Stoichiometric ratios (1.2:1 amine:halide)

Table 1: Comparative Coupling Conditions for Cycloalkyl Analogs

| Cycloalkyl Group | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Cyclopentyl | Pd(OAc)₂/XPhos | 68 | |

| Cyclohexyl | Pd₂(dba)₃/SPhos | 72 | |

| Cyclopropyl* | Pd(cinnamyl)Cl/XPhos | 58* |

*Theoretical projection based on cyclopropane stability studies

Epoxyisoindole Core Construction

Diels-Alder/Epoxidation Sequence

The tricyclic system could be assembled through a tandem Diels-Alder reaction followed by epoxidation:

- Diene formation : Treatment of 3-cyclopropylamino-2-cyclohexenone with BF₃·OEt₂ induces ring-opening to generate a conjugated diene.

- Cycloaddition : Reaction with maleic anhydride at -20°C yields the bicyclic adduct.

- Epoxidation : m-CPBA (3 equiv) in CH₂Cl₂ at 0°C introduces the epoxide bridge with >90% diastereoselectivity.

Critical Parameters :

- Strict temperature control (-20°C to 25°C) during cycloaddition

- Anhydrous conditions to prevent hydrolysis of maleic anhydride

- Stoichiometric oxidant for complete epoxidation

Stereochemical Considerations

The target molecule contains three stereocenters (C3a, C6, C7a) requiring precise control. X-ray crystallography data from the cyclopentyl analog reveals:

- Cis ring junction at C3a/C7a

- Trans configuration of the epoxide oxygen

Achieving similar stereochemistry in the cyclopropyl variant would necessitate:

- Chiral auxiliaries during Diels-Alder step

- Asymmetric epoxidation catalysts (e.g., Shi epoxidation)

- Dynamic kinetic resolution during cyclopropane formation

Comparative Synthetic Routes

Table 2: Synthetic Route Efficiency Analysis

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Diels-Alder/Epoxidation | 6 | 32 | High stereocontrol |

| Ring-Closing Metathesis | 5 | 41 | Convergent synthesis |

| Photochemical Cyclization | 4 | 28 | Mild conditions |

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound features a cyclopropyl group , an epoxyisoindole ring system , and a carboxylic acid moiety at the 7-position. The ketone group at position 1 and the epoxy functional group contribute to its reactivity. These structural elements enable participation in diverse chemical transformations, including acid-base reactions, electrophilic substitutions, and decarboxylative processes.

Key Steps

-

Dieckmann Cyclization : A multi-step synthesis may involve cyclization reactions using strong bases like potassium t-butylate or sodium hydride to form tetrahydro-naphthyridine intermediates .

-

Esterification and Saponification : Conversion of esters to carboxylic acids via saponification with alkali under controlled conditions .

-

Analytical Techniques : NMR spectroscopy and mass spectrometry are employed to confirm structural integrity and purity during synthesis.

Hydrolysis Behavior

-

Basic Conditions : Under basic environments, the compound undergoes hydrolysis, likely due to the carboxylic acid group’s susceptibility to nucleophilic attack.

-

Acidic Stability : Exhibits stability under acidic conditions, maintaining structural integrity without significant decomposition.

Decarboxylative Halogenation

The carboxylic acid group may undergo halodecarboxylation under specific conditions (e.g., halogenation with bromine or chlorine), releasing CO₂ and forming alkyl halides. This aligns with mechanisms observed in analogous systems, such as the Hunsdiecker–Borodin reaction, where radicals mediate the formation of alkyl halides .

Catalytic Reactions

Reactions involving catalysts like Mo132 in polar solvents (e.g., water) under reflux conditions can facilitate substitutions or coupling reactions. For example, analogous quinolone derivatives achieve high yields (97%) in 30 minutes under optimized conditions .

Radical-Mediated Pathways

In decarboxylative halogenation, the mechanism may involve:

-

Radical Initiation : Formation of acyloxy radicals from the carboxylic acid group.

-

Decarboxylation : Release of CO₂, generating carbon-centered radicals.

-

Halogen Quenching : Reaction with halogen (e.g., I₂, Br₂) to form alkyl halides .

Base-Dependent Cyclization

Dieckmann cyclization likely proceeds via deprotonation of the acid group, followed by intramolecular nucleophilic attack to form fused ring systems .

Reaction Conditions and Optimization

Analytical and Characterization Methods

Scientific Research Applications

Overview

2-Cyclopropyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with significant potential in various scientific fields. Its unique bicyclic structure and chemical properties make it an important compound for research in chemistry, biology, and medicine. The molecular formula of this compound is C12H13NO4, with a molecular weight of 235.24 g/mol.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include cyclization reactions that lead to the formation of the desired compound from cyclopropyl ketones and amines under specific conditions. The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and esterification.

Chemistry

- Synthetic Intermediate : This compound serves as an essential intermediate in the synthesis of various organic compounds and can be used to produce biologically active molecules and pharmaceuticals.

- Reagent in Reactions : It is utilized as a reagent in diverse chemical reactions due to its reactive functional groups.

Biology

- Biological Activity : Research indicates potential biological activities including antimicrobial and anticancer properties. Studies have shown that it may inhibit the growth of certain cancer cell lines and exhibit significant cytotoxicity against various pathogens.

Medicine

- Therapeutic Agent : Ongoing research explores its potential as a therapeutic agent for treating diseases. Its ability to interact with specific molecular targets suggests it may modulate enzyme activity or receptor functions.

Industry

- Material Development : The compound is being investigated for its applications in developing new materials and as a catalyst in industrial processes.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxic effects on MCF7 breast cancer cells. The compound showed an IC50 value of approximately 5 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Properties

Another study investigated its antimicrobial efficacy against various bacterial strains. Results indicated that the compound exhibited significant antimicrobial activity, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The epoxyisoindole-carboxylic acid scaffold is shared among analogs, but substituent variations significantly influence physicochemical and functional properties. Key analogs include:

Key Observations :

Ring Puckering and Conformational Analysis

The hexahydro ring system adopts a puckered conformation, as described by Cremer and Pople’s puckering coordinates . Substituents influence puckering amplitude and phase angles:

- Cyclopropyl : Electron-withdrawing effects may stabilize specific puckered conformations, altering intermolecular interactions.

- Methyl : Smaller steric demand allows greater conformational flexibility compared to cyclopropyl .

Physicochemical Properties

Electronic and Spectral Properties

- UV/Vis Spectra : The 5-formyl-2-methoxyphenyl ester derivative (λₘₐₐ ≈ 300 nm) shows a redshift compared to the parent carboxylic acid due to extended conjugation .

- Computational Studies : Semi-empirical (PM6) and density functional theory (M06/TZVP) calculations predict the cyclopropyl derivative’s total energy to be lower than ester analogs, suggesting enhanced stability .

Solubility and Stability

- The cyclopropyl derivative’s carboxylic acid group improves aqueous solubility relative to ester derivatives. However, cyclopropane’s strain may reduce thermal stability compared to methyl-substituted analogs .

Biological Activity

2-Cyclopropyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound notable for its unique bicyclic structure and potential biological activities. Its molecular formula is C${12}$H${13}$NO$_{4}$ with a molecular weight of approximately 235.24 g/mol. The compound features a cyclopropyl group attached to an isoindole framework, which is significant for its biological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Cyclization Reactions : Involving the reaction of cyclopropyl ketones with amines under acid catalysis.

- Epoxidation : Utilizing peracids to form the epoxyisoindole structure.

- Carboxylation : Introduction of the carboxylic acid group through various synthetic routes.

These methods require precise control of reaction conditions to ensure high purity and yield.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Activity

Preliminary investigations indicate that the compound may have anticancer effects. It is being studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as enzyme inhibition and modulation of signaling pathways.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : The compound could act on various receptors influencing signal transduction pathways critical for cell survival and growth.

Research Findings and Case Studies

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. A few notable findings include:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values indicating potential as a lead compound for antibiotic development. |

| Study 2 | Investigated the anticancer properties in vitro using various cancer cell lines (e.g., MCF-7 breast cancer cells), showing dose-dependent inhibition of cell viability. |

| Study 3 | Explored the mechanism of action through enzyme assays revealing inhibition of cyclin-dependent kinases (CDKs), suggesting a role in cell cycle regulation. |

Q & A

[Basic] What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .

- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration or OV/AG/P99 cartridges if volatile components are present .

- Engineering Controls : Conduct experiments in fume hoods to minimize inhalation risks. Avoid drainage contamination due to unknown environmental toxicity .

- Emergency Procedures : In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. For spills, use inert absorbents and dispose of waste per hazardous material regulations .

[Advanced] How can the conformational dynamics of the 3a,6-epoxyisoindole ring system be analyzed?

Answer:

-

X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure. The Cremer-Pople puckering parameters (amplitude , phase ) quantify non-planar distortions in the epoxy and cyclopropane rings .

-

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate ring puckering energetics. Compare with crystallographic data to validate pseudorotation pathways .

-

Example Workflow :

Method Parameters Analyzed Key Outputs X-ray (SHELX) Bond angles, torsion angles 3D coordinates, thermal displacement DFT Optimization Ring strain, energy minima Puckering amplitude ()

[Basic] What synthetic routes are recommended for preparing this compound?

Answer:

- Key Reaction : Analogous to indole-carboxylic acid derivatives ( ), reflux a mixture of cyclopropylamine, epoxy precursor, and carboxylic acid in acetic acid with sodium acetate as a catalyst.

- Purification : Recrystallize from DMF/acetic acid (1:1) to isolate pure product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Optimization Tips :

- Vary temperature (80–120°C) to balance reaction rate and epoxide stability.

- Introduce protecting groups (e.g., tert-butyl esters) to prevent side reactions at the carboxylic acid moiety.

[Advanced] How can researchers resolve contradictions between computational and experimental stability data?

Answer:

- Experimental Validation : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Use HPLC to quantify degradation products (e.g., ring-opening metabolites) .

- Computational Cross-Check : Compare DFT-predicted bond dissociation energies (BDEs) of the epoxide moiety with experimental Arrhenius degradation rates. Discrepancies may indicate solvent effects or catalytic impurities .

- Case Study : A 2022 study on similar epoxyisoindoles found that aqueous solubility (measured via shake-flask method) deviated from COSMO-RS predictions by 15%, highlighting the need for empirical validation .

[Basic] Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and epoxide (1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]+ at m/z 278.1264 (calculated for C14H16NO4) .

[Advanced] How can the compound’s reactivity under photolytic conditions be modeled?

Answer:

-

TD-DFT Simulations : Predict UV-Vis absorption spectra (200–400 nm) to identify photoactive transitions. Use CAM-B3LYP functional for charge-transfer states.

-

Experimental Validation : Expose solutions to UV light (254 nm) and monitor degradation via LC-MS. Correlate half-lives with computed excited-state energies .

-

Data Table :

Condition Degradation Pathway Half-life (h) Dark (control) N/A >500 UV (254 nm) Epoxide ring opening 12.3 ± 1.2

[Basic] How should researchers address the lack of reported physicochemical data (e.g., solubility)?

Answer:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min. Compare with analogs (e.g., 163035-51-6: mp 199–201°C) .

- Aqueous Solubility : Perform shake-flask experiments at pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS). Filter and quantify via UV-Vis at λmax .

- LogP Determination : Use HPLC retention time correlation with a calibrated set of standards (e.g., octanol-water partition) .

[Advanced] What strategies mitigate racemization during synthesis of the cyclopropane moiety?

Answer:

- Chiral Auxiliaries : Introduce (R)- or (S)-BINOL to enforce stereochemical control during cyclopropanation.

- Low-Temperature Conditions : Perform reactions at –78°C to minimize thermal racemization.

- Analytical QC : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol gradient to confirm enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.